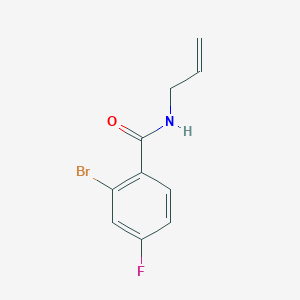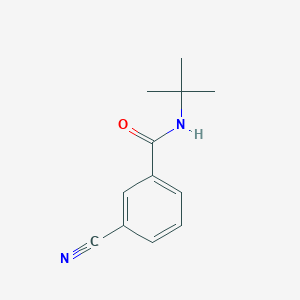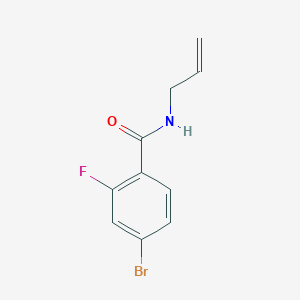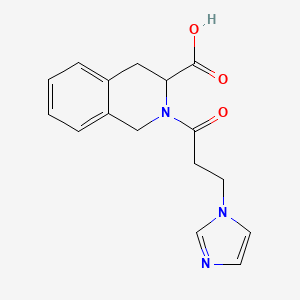![molecular formula C18H16ClNO8 B7469679 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has been synthesized by researchers to study its potential applications in scientific research. This compound is also known as "Perchloric acid" and has been found to have potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid are still being studied. However, it has been found to have anti-inflammatory properties and has been shown to reduce the growth of cancer cells in vitro. It has also been found to have potential applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its complex synthesis method, which requires a high level of expertise in organic chemistry, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. One potential direction is to study its potential applications in the treatment of autoimmune disorders. Another direction is to study its mechanism of action in order to better understand its potential therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound in order to maximize its therapeutic effects.
Conclusion:
In conclusion, 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Méthodes De Synthèse
The synthesis of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a complex process that involves several steps. The first step is the preparation of 2-aminoacetic acid, followed by the synthesis of 2-(4-Methoxyphenyl)chromen-4-ylidene. The final step involves the reaction of 2-aminoacetic acid with 2-(4-Methoxyphenyl)chromen-4-ylidene to form 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. The synthesis of this compound requires a high level of expertise in organic chemistry and should only be carried out by trained professionals.
Applications De Recherche Scientifique
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders. It has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4.ClHO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17;2-1(3,4)5/h2-10H,11H2,1H3,(H,20,21);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYPTALPKYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)

![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)

![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)


![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)

